1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

Catalog No.
S12397099
CAS No.
54490-78-7
M.F
C12H16Cl2
M. Wt
231.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

CAS Number

54490-78-7

Product Name

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

IUPAC Name

1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene

Molecular Formula

C12H16Cl2

Molecular Weight

231.16 g/mol

InChI

InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3

InChI Key

YTRQKFPYZHBXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)CCl)C)CCl)C

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene, also known by various names including 3,6-bis(chloromethyl)durene and bis(chloromethyl)durene, is an organic compound with the molecular formula C₁₂H₁₆Cl₂. It has a molecular weight of approximately 231.16 g/mol and is characterized by its chloromethyl functional groups attached to a tetramethyl-substituted benzene ring. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structure and reactivity .

. It can undergo nucleophilic substitution reactions where the chloromethyl groups are replaced by other nucleophiles. Additionally, it can participate in cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable for forming carbon-carbon bonds in organic synthesis. The compound's reactivity can also be influenced by the steric hindrance provided by the tetramethyl substituents on the benzene ring .

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene can be synthesized through several methods:

  • Chloromethylation of Durene: The primary method involves the chloromethylation of durene (1,2,4,5-tetramethylbenzene) using chloromethyl methyl ether in the presence of a Lewis acid catalyst. This method allows for selective introduction of chloromethyl groups at the 1 and 3 positions of the aromatic ring.
  • Direct Chlorination: Another approach could involve direct chlorination of tetramethylbenzene derivatives under controlled conditions to ensure regioselectivity .

The unique structure of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene lends itself to various applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its derivatives may find applications in producing polymers or as additives in plastics due to their thermal stability and reactivity.
  • Potential Pharmaceutical

Several compounds share structural similarities with 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzeneC₁₂H₁₆Cl₂Different substitution pattern on the benzene ring
1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzeneC₁₂H₁₆Cl₂Chloromethyl groups located at para positions
1-Bromo-2-methoxy-4-methyltolueneC₉H₁₃BrOContains bromine instead of chloromethyl groups
Durene (1,2,4,5-tetramethylbenzene)C₁₀H₁₄No chloromethyl groups; serves as a precursor

The primary uniqueness of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene lies in its specific arrangement of chloromethyl groups at the 1 and 3 positions on a highly substituted benzene ring. This configuration may influence its chemical reactivity and potential applications compared to other similar compounds .

XLogP3

4.2

Exact Mass

230.0629059 g/mol

Monoisotopic Mass

230.0629059 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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